Hexaammonium molybda

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

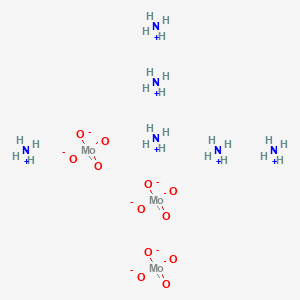

Hexaammonium molybdate, also known as ammonium heptamolybdate, is an inorganic compound with the chemical formula (NH₄)₆Mo₇O₂₄. It is a colorless or light yellow-green crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .

準備方法

Hexaammonium molybdate is typically prepared by treating molybdenum trioxide (MoO₃) with excess ammonia in an aqueous solution. The reaction results in the formation of ammonium molybdate, which crystallizes upon evaporation of water. The general reaction is as follows :

[ \text{MoO}_3 + 2\text{NH}_3 + \text{H}_2\text{O} \rightarrow (\text{NH}_4)_2\text{MoO}_4 ]

For industrial production, the process involves dissolving pulverized molybdenum trioxide in water and ammonia, followed by filtration to remove insoluble impurities. The filtrate is then concentrated by evaporation, and additional ammonia is added until a strong ammonia odor is detected. The solution is cooled, and the resulting crystals are filtered and dried .

化学反応の分析

Hexaammonium molybdate undergoes various chemical reactions, including decomposition, substitution, and complex formation. Some notable reactions include :

Decomposition: Upon heating, hexaammonium molybdate decomposes to release ammonia and molybdenum oxides.

Substitution: It reacts with metal salts such as lead chloride to form metal molybdates. For example[ (\text{NH}_4)_2\text{MoO}_4 + \text{PbCl}_2 \rightarrow \text{PbMoO}_4 + 2\text{NH}_4\text{Cl} ]

Complex Formation: It reacts with phosphates or arsenates to form ammonium phosphomolybdate or ammonium arsenomolybdate, respectively.

科学的研究の応用

Hexaammonium molybdate is widely used in scientific research due to its versatility. Some of its applications include :

Analytical Chemistry: It is used as a reagent for the colorimetric determination of phosphates and silicates.

Catalysis: It serves as a precursor for the preparation of molybdenum-based catalysts used in petroleum refining and chemical synthesis.

Material Science: It is employed in the production of high-purity molybdenum metal powder, sheets, and wires.

Biology and Medicine: It is used in the preparation of molybdenum-containing enzymes and as a nutritional supplement in total parenteral nutrition (TPN) solutions.

作用機序

The mechanism of action of hexaammonium molybdate primarily involves its role as a source of molybdate ions (MoO₄²⁻). These ions are essential for the activity of various molybdenum-containing enzymes, such as xanthine oxidase, sulfite oxidase, and aldehyde oxidase. These enzymes play crucial roles in metabolic pathways, including the catabolism of purines and the detoxification of sulfites .

類似化合物との比較

Hexaammonium molybdate can be compared with other molybdenum compounds, such as ammonium orthomolybdate ((NH₄)₂MoO₄) and ammonium dimolybdate ((NH₄)₂Mo₂O₇). While all these compounds serve as sources of molybdate ions, hexaammonium molybdate is unique due to its higher molybdenum content and its ability to form complex structures with other anions .

Similar Compounds

Ammonium orthomolybdate: ((NH₄)₂MoO₄)

Ammonium dimolybdate: ((NH₄)₂Mo₂O₇)

Sodium molybdate: (Na₂MoO₄)

Calcium molybdate: (CaMoO₄)

Zinc molybdate: (ZnMoO₄)

Hexaammonium molybdate stands out due to its specific applications in catalysis and analytical chemistry, making it a valuable compound in both industrial and research settings .

特性

IUPAC Name |

hexaazanium;dioxido(dioxo)molybdenum |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mo.6H3N.12O/h;;;6*1H3;;;;;;;;;;;;/q;;;;;;;;;;;;;;;6*-1/p+6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRXLIFJBQXYGL-UHFFFAOYSA-T |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H24Mo3N6O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B7909527.png)

![(1R,3R,6S,7R,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol](/img/structure/B7909538.png)

![(3S,4S,5S,6S,7R,9R,11R,12S,13S,14R)-6-[(2S,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B7909554.png)

![cyclo[DL-Abu-Sar-DL-N(Me)Leu-DL-Val-DL-N(Me)Leu-DL-Ala-DL-Ala-DL-N(Me)Leu-DL-N(Me)Leu-DL-N(Me)Val-DL-N(Me)Bmt]](/img/structure/B7909567.png)

![(2S)-3-amino-N-[(1R,2S,3S,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B7909575.png)

![methyl N-[(2S)-1-[2-[(3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B7909584.png)

![30-Noroleana-12,20(29)-dien-28-oic acid, 3-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-alpha-L-arabinopyranosyl]oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-](/img/structure/B7909599.png)